7-Methoxy-2-methylquinolin-4-ol
Description
7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) is a quinoline derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Its structure features a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 2 on the quinoline scaffold (Figure 1). The compound is synthesized via ultrasound-assisted methods using 6-methoxy-2-methylquinolin-4-ol as a precursor, potassium carbonate as a base, and benzyl bromides as alkylating agents in DMF . Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZVELXYBOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401231 | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58596-43-3, 103624-90-4 | |
| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-methyl-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Palladium-Mediated Suzuki-Miyaura Reaction
Aryl halides at position 2 of the quinoline ring undergo cross-coupling with methylboronic acid. For instance, 7-methoxy-4-hydroxy-2-bromoquinoline reacts with methylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 80°C. This method, inspired by the synthesis of 7-methoxy-2-phenylquinolin-4-ol, achieves 75–80% yield but requires pre-functionalized intermediates.
Iridium-Catalyzed Borylation and Functionalization
Recent advances in iridium catalysis enable direct C–H borylation at position 2. Using [Ir(OMe)COD]₂ and B₂pin₂ in tetrahydrofuran (THF), 7-methoxyquinolin-4-ol is converted to its boronate ester, which reacts with methyl iodide under Miyaura conditions. While this method offers regioselectivity, yields are moderate (60–65%) due to competing side reactions.
Chlorination-Hydrolysis Strategy
Synthesis of 4-Chloro-7-methoxy-2-methylquinoline
Phosphorus oxychloride (POCl₃) chlorinates the 4-hydroxyl group of 7-methoxy-2-methylquinolin-4-ol under reflux conditions (110°C, 4 h). The reaction proceeds via nucleophilic substitution, yielding the chloro derivative in 90% purity. Alternative chlorinating agents (e.g., SOCl₂) result in lower selectivity due to over-chlorination.
Hydrolysis to the Hydroxyl Derivative
The chloro intermediate is hydrolyzed using NaOH (10% aqueous) at 80°C for 6 hours. This step restores the 4-hydroxyl group with >95% conversion, as confirmed by ¹H NMR.
Table 2: Comparative Analysis of Chlorination-Hydrolysis
| Parameter | POCl₃ | SOCl₂ |
|---|---|---|
| Reaction Time | 4 h | 6 h |
| Yield (%) | 90 | 75 |
| Byproducts | <5% | 15–20% |
Friedländer Annulation
Condensation of 3-Methoxyaniline with Ethyl Acetoacetate
The Friedländer method involves heating 3-methoxyaniline and ethyl acetoacetate in diphenyl ether at 180°C for 8 hours. Cyclodehydration forms the quinoline ring, with the methyl group at position 2 originating from the β-ketoester . This one-pot synthesis achieves 65–70% yield but requires careful temperature control to avoid decomposition.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 7-Methoxy-2-methylquinolin-4-ol is its potential as an anticancer agent. Research has demonstrated that quinoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell mitosis. A study synthesized several quinoline derivatives, including those with the 7-methoxy group, and evaluated their cytotoxicity against various human cancer cell lines such as MCF-7 and A2780. The results showed that these compounds could induce cell cycle arrest and apoptosis, indicating their potential as effective anticancer agents .
Key Findings:
- Cytotoxicity : Compounds exhibited moderate to significant cytotoxic activity against cancer cells.
- Mechanism : Induction of G2/M phase arrest and apoptosis through tubulin inhibition.
Antimalarial Properties
This compound has also been investigated for its antimalarial properties. The compound serves as a building block in synthesizing Endochin-like quinolones (ELQs), a class of compounds designed to combat malaria. These derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Research Insights:
- Synthesis of ELQs : The compound is utilized in creating derivatives that demonstrate enhanced efficacy against malaria.
- Bioavailability : Some derivatives have been optimized for oral bioavailability, making them suitable for therapeutic use.
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its structure allows for various modifications that can lead to new compounds with potential biological activities. For instance, it has been used in the synthesis of other quinoline derivatives that possess different pharmacological properties .
Applications in Synthesis:
- Building Block : Used to create various quinoline derivatives with tailored biological activities.
- Versatility : Allows for modifications that can enhance or alter biological properties.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and electronic effects. Below is a detailed comparison of 7-methoxy-2-methylquinolin-4-ol with key analogs:
Substituent Positional Isomers
6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4)
- Structure : Methoxy at position 6, methyl at position 3.
- Molecular Weight : 189.21 g/mol (same as parent compound).
8-Methoxy-2-methylquinolin-4-ol (CAS: 15644-89-0)
Functional Group Modifications
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol (CAS: 41192-85-2)
- Structure : Trifluoromethyl (-CF₃) replaces methyl at position 2.
- Molecular Weight : 243.18 g/mol.
- Key Differences: The electron-withdrawing -CF₃ group increases lipophilicity (logP ~2.8 vs. ~1.9 for parent compound), enhancing membrane permeability . Potential for improved metabolic stability due to fluorine’s inertness .
6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9)
- Structure : Methoxy groups at positions 6 and 5.
- Molecular Weight : 205.21 g/mol.
- Key Differences :
Core Scaffold Variations
7-Methoxy-4-quinazolinol (CAS: 16064-24-7)
- Structure: Quinazoline core (two nitrogen atoms) instead of quinoline.
- Molecular Weight : 188.19 g/mol.
- Key Differences: The additional nitrogen in quinazoline alters electronic distribution, increasing basicity (pKa ~5.5 vs. ~4.2 for quinoline analogs). Commonly used in kinase inhibitors due to improved ATP-binding pocket interactions .
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CCS (Ų) [M+H]⁺ | logP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₁NO₂ | 189.21 | 138.1–153.2 | ~1.9 | ~0.5 (DMSO) |
| 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C₁₁H₈F₃NO₂ | 243.18 | N/A | ~2.8 | ~0.3 (DMSO) |
| 6,7-Dimethoxyquinolin-4-ol | C₁₁H₁₁NO₃ | 205.21 | N/A | ~1.2 | ~1.2 (Water) |
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
7-Methoxy-2-methylquinolin-4-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H11NO2. Its structure includes a methoxy group at the 7-position and a methyl group at the 2-position of the quinoline ring, which influences its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial drugs. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against both gram-positive and gram-negative bacteria .
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 22 |
| A549 | 18 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. It may alter enzyme activity or receptor binding, thereby influencing metabolic pathways and cellular functions. For instance, it has been reported to inhibit certain kinases involved in cancer cell proliferation .
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound significantly reduced bacterial load in infected animal models, demonstrating its potential as a therapeutic agent against infections caused by resistant strains.
Anticancer Research
In another study focusing on anticancer properties, researchers treated A549 lung cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a novel anticancer drug .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target pathogens or cancer cells. For example, substituents at the 3-position have been shown to significantly affect antimicrobial activity .
Q & A
Q. Tables for Quick Reference
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 250°C; Detector: EI | |
| HPLC | Column: C18; Mobile Phase: 70% acetonitrile/30% H₂O | |
| ¹H NMR | Solvent: CDCl₃; Frequency: 400 MHz |
| Synthetic Route | Yield Range | Critical Factor |
|---|---|---|
| Mannich Reaction | 50–70% | Stoichiometric control of amine |
| Cyclization | 45–65% | Acid catalyst concentration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
